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Introduction
The isolation of high-quality deoxyribonucleic acid (DNA) is a critical initial step for a vast array

of molecular biology applications, including polymerase chain reaction (PCR), sequencing, and

hybridization-based assays. Traditional methods for DNA purification often involve multiple

steps, hazardous organic solvents, or chaotropic salts that can inhibit downstream enzymatic

reactions.[1][2][3] Solid-phase extraction (SPE) offers a superior alternative by utilizing

functionalized surfaces for the selective capture and release of DNA.[1][4]

This document details the use of sulfobetaine-modified surfaces, specifically

poly(sulfobetaine methacrylate) (PSBMA) brushes, for efficient DNA extraction from complex

biological samples. Zwitterionic materials like PSBMA are characterized by their unique

antifouling properties, which minimize the non-specific adsorption of proteins and lipids, leading

to higher purity of the extracted DNA.[1][5][6][7] The tunable electrostatic interactions of

PSBMA also allow for effective DNA binding and elution.[1][5]

Recent studies have demonstrated the successful application of PSBMA brushes grafted onto

cotton threads (PSBMA@threads) for DNA extraction from cell lysates.[1][8] This innovative

approach provides a cost-effective, stable, and user-friendly platform for nucleic acid isolation,

with performance comparable to commercial silica-based methods.[8]
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Principle of DNA Extraction using PSBMA-Modified
Surfaces
The mechanism of DNA extraction on sulfobetaine-modified surfaces relies on a combination

of electrostatic and hydration-based interactions. The zwitterionic nature of PSBMA,

possessing both positive and negative charges, plays a crucial role.

DNA Binding: In the presence of a low-to-medium salt concentration and a slightly acidic to

neutral pH, the negatively charged phosphate backbone of DNA is believed to interact

favorably with the positively charged quaternary ammonium groups of the sulfobetaine moiety.

This interaction facilitates the selective adsorption of DNA onto the PSBMA-coated surface

while the highly hydrated zwitterionic structure effectively repels proteins, lipids, and other

cellular debris.[1][5]

Washing: The surface is then washed, typically with an ethanol-based solution, to remove any

remaining unbound contaminants. The strong hydration layer of the PSBMA brushes helps to

prevent the non-specific binding of impurities during this step.

Elution: To release the bound DNA, a low ionic strength buffer, such as DEPC-treated water, is

used.[1] The reduction in salt concentration weakens the electrostatic interactions between the

DNA and the PSBMA surface, allowing the DNA to be eluted in a purified form.

Data Presentation
Table 1: Comparison of Physical Properties of Pristine
and PSBMA-Modified Cotton Threads

Property Pristine Cotton Thread PSBMA@thread

Water Flow Distance 2.5 ± 0.1 cm 5.0 cm

Wicking Rate 2.6 ± 0.1 cm/min 6.1 ± 0.1 cm/min

Water Absorption 116.0 ± 3.4 mg 136.8 ± 3.4 mg

Data extracted from a study characterizing the physical properties of the threads,

demonstrating the enhanced liquid transport and absorption of the modified threads.[1]
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Table 2: DNA Extraction Efficiency from Tumor Cells
using PSBMA@threads

Cell Line Number of Cells DNA Concentration (ng/µL)

DU 145 1 × 10⁵ 2.4 (Pristine Thread)

DU 145 1 × 10⁵ > 2.4 (PSBMA@thread)

EMT-6 1 × 10⁵ - 1 × 10⁶ Successful PCR Amplification

This table summarizes the DNA extraction capability from different tumor cell lines, highlighting

the superior performance of PSBMA@threads compared to unmodified threads, especially with

low cell numbers.[1] The DNA extracted from pristine threads failed in subsequent PCR

amplification, while DNA from PSBMA@threads was successfully amplified.[1]

Experimental Protocols
Protocol 1: Fabrication of PSBMA-Modified Cotton
Threads (PSBMA@threads)
This protocol describes the surface-initiated atom transfer radical polymerization (SI-ATRP)

method to graft PSBMA brushes onto cotton threads.[1][5]

Materials:

Cotton threads

Sodium hydroxide (NaOH)

Sodium carbonate (Na₂CO₃)

75% Ethanol

(3-Glycidyloxypropyl)trimethoxysilane (GPTMS)

Polyethylenimine (PEI)

Acetate buffer
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α-Bromoisobutyryl bromide (BIBB)

Triethylamine (TEA)

Dichloromethane (DCM)

Sulfobetaine methacrylate (SBMA) monomer

Copper(I) bromide (CuBr)

2,2'-Bipyridine (bpy)

Methanol

Deionized (DI) water

Procedure:

Pre-treatment of Cotton Threads:

Boil cotton threads in a solution of NaOH (10 g/L) and Na₂CO₃ (10 g/L) for 30 minutes to

remove surface wax.[5]

Wash the threads thoroughly with DI water.

Silanization and Amine Functionalization:

Ultrasonicate the pre-treated threads for 30 minutes in a solution of 75% ethanol

containing 1.0 mL GPTMS, 0.1 g PEI, and 2.5 mL acetate buffer.[5] This step introduces

epoxy groups which then react with PEI to introduce amino groups.[1]

Initiator Immobilization:

Immerse the amino-functionalized threads in a solution of DCM containing TEA.

Add BIBB dropwise and react to immobilize the ATRP initiator on the thread surface.

Surface-Initiated ATRP of SBMA:
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In a reaction vessel, dissolve SBMA monomer and bpy in a mixture of methanol and DI

water.

Add the initiator-immobilized threads to the solution.

Deoxygenate the solution by bubbling with nitrogen gas.

Add CuBr to initiate the polymerization and allow the reaction to proceed.

After polymerization, wash the resulting PSBMA@threads extensively with DI water to

remove any residual reactants.

Dry the threads before use.

Protocol 2: DNA Extraction from Cell Lysate using
PSBMA@threads
This protocol outlines the steps for extracting genomic DNA from cultured cells using the

fabricated PSBMA@threads.[1]

Materials:

PSBMA@threads (three-twist)[1]

Cell lysate (from e.g., DU 145 or EMT-6 cells)

75% Ethanol

Diethylpyrocarbonate (DEPC)-treated water (elution buffer)[1]

Microcentrifuge tubes

Procedure:

Cell Lysis: Prepare cell lysate using a suitable physical or chemical disruption method to

release the nucleic acids.[1]

DNA Binding:
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Place a three-twist of PSBMA@threads into a microcentrifuge tube.

Add the cell lysate to the tube containing the threads.

Incubate for 10 minutes at 37 °C to allow DNA to bind to the threads.

Washing:

Centrifuge the tube at 5000 rpm for 3 minutes to separate the lysate from the threads.[1]

Discard the supernatant.

Add 75% ethanol to the tube to wash the threads and remove impurities.

Centrifuge again and discard the ethanol.

Elution:

Add DEPC-treated water to the tube containing the DNA-bound threads.[1]

Incubate to allow the DNA to elute from the threads.

Centrifuge to separate the threads from the eluate containing the purified DNA.

Downstream Analysis:

The collected eluate contains the purified DNA and is ready for downstream applications

such as PCR.[1][8] For a typical PCR reaction, 2 µL of the extracted DNA template can be

used in a 50 µL total reaction volume.[1]
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Caption: Fabrication of PSBMA-modified cotton threads.
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Caption: DNA extraction workflow using PSBMA@threads.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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